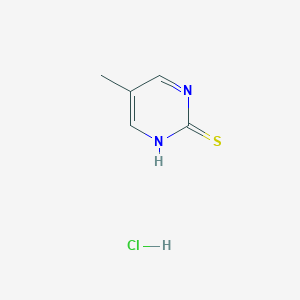

5-Methylpyrimidine-2-thiol hydrochloride

Description

Significance of Pyrimidine (B1678525) Thiol Derivatives in Organic Synthesis

Pyrimidine thiol derivatives represent a versatile and highly significant class of compounds in the field of organic synthesis and medicinal chemistry. gsconlinepress.comresearchgate.net Their structural framework serves as a valuable scaffold or building block for the construction of more complex heterocyclic systems. growingscience.com The presence of the thiol (-SH) group is particularly important as it provides a reactive site for further chemical modifications, enabling the synthesis of a diverse array of molecules. nih.gov

The reactivity of the thiol group allows these derivatives to participate in various chemical reactions, including nucleophilic substitutions and the formation of disulfide bonds, making them crucial intermediates. Researchers utilize these properties to synthesize compounds with a broad spectrum of potential biological activities. Studies have demonstrated that derivatives synthesized from pyrimidine thiols exhibit anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. nih.govnih.govtubitak.gov.trmdpi.com Efficient, one-pot reactions have been developed for the synthesis of various 2-thiopyrimidine derivatives, highlighting their accessibility and importance in synthetic chemistry. nih.gov The ease with which the pyrimidine scaffold can be modified makes these compounds a focal point for the development of novel functional molecules.

Overview of Heterocyclic Compounds with Thiol Functionality

Heterocyclic compounds are a vast and diverse class of organic molecules characterized by a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. derpharmachemica.com This structural feature imparts unique physicochemical properties that distinguish them from their carbocyclic counterparts. When a thiol (-SH) functional group is incorporated into a heterocyclic structure, it creates a molecule with a distinct and highly useful reactivity profile.

Sulfur-containing heterocyclic compounds are prominent in medicinal chemistry and are found in numerous natural products and pharmaceuticals. The thiol group itself is a soft nucleophile, and its corresponding anion, the thiolate, is highly reactive. researchgate.net This reactivity allows thiol-functionalized heterocycles to participate in rapid and high-yield reactions under relatively mild conditions. researchgate.net These reactions, which include Michael additions and nucleophilic substitutions, are so efficient they are sometimes categorized as "click" reactions. researchgate.net The thiol group is also susceptible to oxidation, which provides another pathway for chemical transformation. This combination of properties makes heterocyclic thiols valuable tools in various research areas, including drug discovery, biochemistry, and materials science, where they are used to synthesize new molecular entities and modify biologically active compounds. researchgate.netnih.gov

Scope and Academic Relevance of 5-Methylpyrimidine-2-thiol (B1308683) Hydrochloride Studies

5-Methylpyrimidine-2-thiol hydrochloride is primarily recognized in the academic and industrial research communities as a bioactive small molecule and a specialized chemical building block. calpaclab.com Its relevance is rooted in its application within organic synthesis, where it serves as a precursor for more elaborate molecular structures. The hydrochloride salt formulation is particularly noted for enhancing solubility, a practical advantage in experimental settings.

The academic interest in this compound is largely driven by the chemical reactivity of its functional groups. The thiol group, in particular, allows for specific interactions and covalent bond formation with various biological molecules, including proteins and nucleic acids, a feature that is fundamental in the design of therapeutic agents. While specific studies focusing exclusively on this compound are specialized, the broader research into pyrimidine derivatives suggests its utility. Research indicates that the pyrimidine core is a key component in the development of compounds with potential antiviral and anticancer activities. Therefore, the academic scope of this compound is centered on its role as an intermediate in synthetic pathways aimed at discovering novel, biologically active molecules.

Chemical Compound Data

Below are tables detailing the properties of this compound and a related compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1158249-10-5 | calpaclab.com |

| Molecular Formula | C₅H₆N₂S, HCl | calpaclab.com |

| Molecular Weight | 162.64 g/mol | calpaclab.com |

| Synonym | 4-Methyl-pyrimidine-2-thiol; hydrochloride | acints.com |

| Property | Value | Reference |

|---|---|---|

| CAS Number | 42783-64-2 | guidechem.com |

| Molecular Formula | C₅H₆N₂S | guidechem.com |

| Synonym | 2(1H)-Pyrimidinethione, 5-methyl- | guidechem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-1H-pyrimidine-2-thione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFLVSNLWLWSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)N=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 Methylpyrimidine 2 Thiol Hydrochloride

Nucleophilic Reactivity of the Thiol Moiety

The sulfur atom of the thiol group in 5-Methylpyrimidine-2-thiol (B1308683) is a potent nucleophile, readily participating in a variety of reactions. This nucleophilicity is central to its utility as a building block in organic synthesis.

S-Alkylation Reactions and Mechanisms

The alkylation of the thiol group, or S-alkylation, is a fundamental reaction for pyrimidine (B1678525) thiols, leading to the formation of thioethers. This transformation is typically achieved by treating the thiol with an alkyl halide in the presence of a base. researchgate.netjmaterenvironsci.com The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide. youtube.com

The mechanism for this reaction is generally a bimolecular nucleophilic substitution (SN2). researchgate.netyoutube.com The thiolate anion acts as the nucleophile, displacing the halide leaving group from the alkyl halide in a single concerted step. youtube.com The reaction is sensitive to the nature of the alkyl halide, with primary and secondary halides being the most suitable electrophiles. youtube.com

Commonly employed conditions involve using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of solvent and base can influence the reaction rate and yield. For instance, strong bases like sodium methoxide (B1231860) in polar aprotic solvents such as tetrahydrofuran (B95107) (THF) can ensure complete deprotonation of the thiol, favoring the formation of the thiolate anion. youtube.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type | Mechanism |

| Pyrimidine-thiol | Alkyl Halide | K2CO3 | DMF | 2-(Alkylthio)pyrimidine | SN2 |

| Thiol | Alkyl Halide | Sodium Methoxide | THF | Sulfide (B99878) | SN2 |

| Thiol | Alcohol | Alkyl Halide (catalyst) | - | Thioether | Dehydrative S-alkylation |

This table summarizes common conditions for S-alkylation reactions involving thiols.

Recent advancements have also explored dehydrative S-alkylation methods, where alcohols are used as alkylating agents in the presence of a catalytic amount of an alkyl halide, providing a greener alternative to traditional methods. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Pyrimidine Thiols

Nucleophilic aromatic substitution (SNAr) is a crucial reaction class for the functionalization of aromatic and heteroaromatic rings, including pyrimidines. mdpi.comd-nb.info In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The pyrimidine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of electron-withdrawing groups. nih.govmasterorganicchemistry.com

Pyrimidine thiols, particularly in their thiolate form, can act as potent nucleophiles in SNAr reactions. nih.govnih.gov The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex intermediate. masterorganicchemistry.comnih.gov

Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The negative charge is delocalized over the ring and, importantly, onto any electron-withdrawing substituents. masterorganicchemistry.com

Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored.

However, recent studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state, particularly for substitutions on heterocyclic rings like pyrimidine. nih.govresearchgate.net

The position of nucleophilic attack on the pyrimidine ring is influenced by the positions of leaving groups and activating groups. For instance, in pyrimidines with two leaving groups, the attack generally occurs at the more reactive C-4 position. nih.gov The choice of solvent and base can also play a role in directing the regioselectivity of the substitution. nih.gov

| Substrate | Nucleophile | Key Feature | Intermediate | Mechanism Type |

| Electron-poor aromatic ring | Thiolate | Electron-withdrawing groups enhance reactivity | Meisenheimer Complex | Stepwise (Addition-Elimination) |

| Pyrimidine derivative | Thiolate | Heterocyclic ring | Meisenheimer-like transition state | Potentially Concerted |

This table outlines key aspects of SNAr reactions involving pyrimidine thiols.

Oxidation Chemistry of Pyrimidine Thiols

The sulfur atom in pyrimidine thiols is susceptible to oxidation, leading to a range of products with different oxidation states, including disulfides, sulfoxides, and sulfones. nih.gov

Disulfide Bond Formation and Cleavage

The oxidation of two thiol molecules leads to the formation of a disulfide bond (-S-S-). This dimerization is a common reaction for thiols and can be achieved with a variety of mild oxidizing agents. youtube.com This process is biologically significant, particularly in the context of protein folding where cysteine residues form disulfide bridges. youtube.com The formation of disulfide bonds from thiols is often catalyzed by enzymes in biological systems and can be promoted by a basic pH and the presence of an oxidizing agent. nih.gov

Conversely, the cleavage of disulfide bonds is a reductive process that regenerates the corresponding thiols. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netresearchgate.net A nucleophile, such as another thiol (in a thiol-disulfide exchange) or a reducing agent, attacks one of the sulfur atoms of the disulfide bond. researchgate.netuwaterloo.ca This process is crucial for many biological functions and can be controlled by pH, temperature, and the presence of catalysts. nih.gov

| Process | Reactant(s) | Product(s) | Reaction Type | Mechanism |

| Formation | 2 x R-SH (Thiol) | R-S-S-R (Disulfide) | Oxidation | Dimerization |

| Cleavage | R-S-S-R (Disulfide) | 2 x R-SH (Thiol) | Reduction | SN2 |

This table compares the formation and cleavage of disulfide bonds.

Oxidation to Sulfoxides and Sulfones

Further oxidation of the sulfur atom in pyrimidine thiols (or their corresponding thioethers) can yield sulfoxides (R-SO-R') and subsequently sulfones (R-SO2-R'). nih.gov This stepwise oxidation allows for the synthesis of compounds with sulfur in higher oxidation states.

Hydrogen peroxide (H2O2) is a common and environmentally benign oxidant used for these transformations. organic-chemistry.org The degree of oxidation can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the choice of catalyst. organic-chemistry.orgorganic-chemistry.org For example, using one equivalent of an oxidizing agent often favors the formation of the sulfoxide (B87167), while an excess of the oxidant will typically lead to the sulfone. rsc.org

Various catalytic systems have been developed to improve the selectivity of these oxidations. For instance, certain metal catalysts like tantalum carbide can selectively produce sulfoxides, whereas niobium carbide under similar conditions yields sulfones. organic-chemistry.orgorganic-chemistry.org Organocatalysts, such as 2,2,2-trifluoroacetophenone, have also been shown to effectively catalyze the selective synthesis of sulfoxides or sulfones from sulfides using H2O2, with the selectivity depending on the specific reaction conditions. organic-chemistry.org

Reactivity of the Pyrimidine Heterocycle

Beyond the reactivity imparted by the thiol group, the pyrimidine ring itself possesses distinct chemical properties. As a π-deficient heterocycle, it is generally susceptible to nucleophilic attack. wur.nl This reactivity is significantly enhanced by quaternization of one of the ring nitrogen atoms, which makes the ring more electron-deficient and thus more prone to reaction with nucleophiles. wur.nl

Under forcing conditions or with very strong nucleophiles, such as potassium amide in liquid ammonia, halogenated pyrimidines can undergo ring transformation reactions. wur.nl These reactions often proceed through an initial nucleophilic addition to an unsubstituted carbon atom (e.g., C-6), followed by ring-opening and subsequent recyclization to form a different heterocyclic system, such as a triazine. wur.nl While these reactions require specific and often harsh conditions, they highlight the underlying reactivity of the pyrimidine core to undergo significant structural rearrangement.

Ring-Opening Reactions

While specific studies on the ring-opening reactions of 5-methylpyrimidine-2-thiol hydrochloride are not extensively documented, analogous reactions in structurally similar pyrimidine derivatives provide significant insights. A notable example is the photoreaction of 5-methylcytosine (B146107) with various thiols, such as 3-mercaptopropionic acid. nih.gov This reaction, conducted at a neutral pH, results in the opening of the pyrimidine ring to form N-(N'-(2'-carboxyethyl)thiocarbamoyl)-3-amino-2-methylacrylamidine as the primary photoproduct. nih.gov

This primary product can undergo further transformations. For instance, if the photoreacted solution is left to stand, a secondary thermal product, 3-(2'-carboxyethylthio)-2-methylacrylamidine, is formed through an intermediate. nih.gov Additionally, heating the purified primary product or irradiating it with UVB light in an aqueous solution can lead to the formation of 3-amino-2-methylacrylamidine. nih.gov Exploratory studies suggest that similar ring-opening reactions occur when 5-methylcytosine reacts with other thiols like 2-mercaptoethanol (B42355) and 2-mercaptoacetic acid. nih.gov These findings suggest that the pyrimidine ring in compounds like this compound is susceptible to nucleophilic attack by thiols, particularly under photochemical conditions, leading to ring cleavage.

Hydrogen-Deuterium Exchange Studies

Hydrogen-deuterium exchange (HDX) is a powerful analytical technique used to probe the structure and dynamics of molecules in solution. nih.govyoutube.com This method relies on the exchange of labile protons (typically those attached to heteroatoms like nitrogen, oxygen, or sulfur) with deuterium (B1214612) from a deuterated solvent, such as D₂O. nih.gov The rate of this exchange is highly dependent on the solvent accessibility of the proton and its involvement in hydrogen bonding. nih.govnih.gov By monitoring the incorporation of deuterium over time, typically using mass spectrometry (HDX-MS) or NMR spectroscopy, researchers can gain valuable information about the conformational dynamics and solvent accessibility of different parts of a molecule. nih.govyoutube.com

Tautomeric Equilibria: The protons on the nitrogen and sulfur atoms of the different tautomers (thiol and thione forms) would exhibit distinct exchange rates, allowing for the characterization of the equilibrium dynamics.

Solvent Accessibility: The rate of exchange at different positions on the pyrimidine ring could reveal information about how the molecule interacts with the solvent.

Intermolecular Interactions: HDX can be used to study how the molecule interacts with other molecules, as binding can protect certain protons from exchange, leading to a decrease in the deuterium uptake rate.

The general workflow for an HDX-MS experiment involves incubating the molecule of interest in a deuterated buffer for a specific period, followed by quenching the exchange reaction by lowering the pH and temperature. The sample is then analyzed by mass spectrometry to determine the extent of deuterium incorporation. youtube.com

Tautomerism and Isomerism of Pyrimidine-2-thiol (B7767146) Derivatives

Thiol-Thione Tautomeric Equilibria

Pyrimidine-2-thiol derivatives, including 5-methylpyrimidine-2-thiol, exist in a tautomeric equilibrium between the thiol and thione forms. researchgate.netjocpr.com The position of this equilibrium is significantly influenced by the solvent, concentration, and temperature. In general, the thione form is more polar and is favored in polar solvents, while the thiol form is less polar and is favored in nonpolar solvents. researchgate.net

The tautomeric equilibrium can be represented as follows:

Figure 1: Thiol-Thione Tautomerism in 5-Methylpyrimidine-2-thiol.

Studies on related 2-mercaptopyrimidines have shown that in solvents like water and ethanol (B145695), the equilibrium is shifted almost exclusively towards the thione form. researchgate.net In contrast, in nonpolar solvents like cyclohexane, the thiol form predominates. researchgate.net This solvent-dependent equilibrium is a critical factor in the reactivity and biological activity of these compounds.

The following table summarizes the influence of solvent polarity on the thiol-thione tautomeric equilibrium for 2-mercaptopyrimidine (B73435) derivatives:

| Solvent | Polarity | Predominant Tautomer | Reference |

| Water | High | Thione | researchgate.net |

| Ethanol | High | Thione | researchgate.net |

| Dioxane | Low | Thione | researchgate.net |

| Chloroform | Low | Thione | researchgate.net |

| Cyclohexane | Nonpolar | Thiol | researchgate.net |

Conformational Analysis of Tautomers

The thiol and thione tautomers of pyrimidine-2-thiol derivatives also exhibit different conformational possibilities. The conformational preferences of these tautomers are influenced by both intramolecular and intermolecular factors, such as hydrogen bonding. mdpi.com

Computational studies, often employing density functional theory (DFT), are valuable tools for investigating the relative stabilities of different conformers. These studies can calculate the Gibbs free energies of various tautomers and conformers, providing insights into their relative populations at equilibrium. mdpi.com

For the thione tautomer, self-association through hydrogen bonding to form dimers is a significant factor, particularly in nonpolar solvents and at higher concentrations. researchgate.net This dimerization favors the thione form. In more polar, hydrogen-bond-accepting solvents, the solvent molecules can compete with these self-association interactions. researchgate.net

The conformational analysis is crucial for understanding the molecule's interaction with biological targets, as the specific three-dimensional shape of the tautomer will dictate its binding affinity and selectivity.

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative information about the rates and mechanisms of chemical reactions. While specific kinetic data for reactions of this compound are limited, the reactivity of the thiol group is well-established and can be understood through studies of related thiol-containing compounds. researchgate.netrsc.org

The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form. rsc.org Therefore, 5-methylpyrimidine-2-thiol is expected to participate in a variety of nucleophilic substitution and addition reactions. The rates of these reactions are influenced by several factors, including:

The nature of the electrophile: The structure and electronic properties of the reacting partner will significantly affect the reaction rate.

The solvent: The polarity and protic nature of the solvent can influence the nucleophilicity of the thiol and the stability of the transition state. rsc.org

The pH: The pH of the medium will determine the extent of deprotonation of the thiol group to the more reactive thiolate anion.

The presence of catalysts: Both acid and base catalysts can accelerate thiol reactions. researchgate.net

A common reaction involving thiols is the thiol-Michael addition, where the thiol adds across a carbon-carbon double bond of an α,β-unsaturated carbonyl compound. researchgate.net The kinetics of such reactions are often studied to understand the reaction mechanism in detail. researchgate.net For instance, a Brønsted-type analysis, which correlates the reaction rate with the pKa of the thiol, can provide insights into the nature of the transition state. rsc.org

The following table presents a qualitative summary of factors influencing the kinetics of reactions involving thiols:

| Factor | Effect on Reaction Rate |

| Increased pH | Generally increases the rate by favoring thiolate formation. |

| Polar Aprotic Solvents | Can enhance the rate of reactions involving charged nucleophiles. |

| Protic Solvents | Can solvate the nucleophile, potentially slowing the rate. |

| Electrophile Reactivity | More electrophilic partners lead to faster reactions. |

Derivatization and Advanced Functionalization Strategies for 5 Methylpyrimidine 2 Thiol Hydrochloride

Synthesis of S-Substituted Pyrimidine (B1678525) Thiol Derivatives

The nucleophilic thiol group at the C2 position of the pyrimidine ring is a primary site for chemical modification. S-alkylation and related reactions provide a direct route to a variety of derivatives with tailored functionalities.

The synthesis of thioalkylamide derivatives from pyrimidine thiols can be achieved through the reaction of the thiol with various halo-amides. This process involves the nucleophilic attack of the sulfur atom on the electrophilic carbon bearing a halogen, leading to the formation of a new carbon-sulfur bond. A key protocol involves the nucleophilic ring-opening of related heterocyclic templates, such as 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, with various primary amines to yield open-chain amide adducts. nih.gov These intermediates can then undergo further transformations. For instance, amide adducts derived from specific amines can undergo rearrangement in the presence of reagents like phosphorus oxychloride (POCl₃) to furnish complex heterocyclic systems. nih.gov

The pyrimidine thiol framework is an essential building block in the synthesis of condensed heterocyclic systems. nih.govresearchgate.net Through cyclocondensation and tandem reactions, the pyrimidine ring can be fused with other heterocyclic structures to generate novel bi- and tricyclic scaffolds. nih.govmdpi.com These reactions often leverage the reactivity of the thiol group or its S-substituted derivatives.

For example, the interaction of 2-isothiocyanatobenzonitrile with α-aminoacetophenones has been shown to yield 2,3-disubstituted imidazo[1,2-c]-quinazoline-5(6H)-thiones. nih.gov Similarly, tandem reactions involving ethyl 2-isothiocyanatoacetate can lead to the formation of condensed pyrimidine and imidazole (B134444) fragments, creating complex multi-ring systems. nih.gov The synthesis of tricyclic pyrrolo[2,3-d]pyrimidines represents another advanced strategy, where the pyrimidine core is elaborated through sequential reactions to build the fused pyrrole (B145914) ring. mdpi.com These synthetic routes are pivotal as pyrimidine-fused bicyclic heterocycles are recognized as privileged scaffolds in medicinal chemistry. researchgate.netbohrium.com

| Reaction Type | Reactants | Resulting Heterosystem | Reference |

|---|---|---|---|

| Domino Reaction | Ethyl 2-isothiocyanatoacetate, 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile | 5-thioxo-6,8,10,11-tetrahydro-5H-imidazo[1,2-c]thiopyrano[4',3':4,5]-thieno[3,2-e]pyrimidin-2(3H)-one | nih.gov |

| Cyclocondensation | 2-isothiocyanatobenzonitrile, α-aminoacetophenones | 2,3-disubstituted imidazo[1,2-c]-quinazoline-5(6H)-thiones | nih.gov |

| Tandem Cyclization | 3,4-dihydrobenzo researchgate.netijrpr.com-imidazo[1,2-c]pyrimidine-1(2H)-thione derivative, Acetic or benzoic acid hydrazides | Tetracyclic fused pyrimidines | nih.gov |

| Multi-step Synthesis | Various precursors leading to pyrrolo[2,3-d]pyrimidinones | Tricyclic pyrrolo[2,3-d]pyrimidines | mdpi.com |

The thiol group can be readily methylated to form a 2-(methylthio)pyrimidine (B2922345) derivative. This S-methyl group can act as a leaving group or a handle for further functionalization, enabling the linkage of the pyrimidine to another heterocyclic moiety. The synthesis of bis-(methylthio)diketopiperazines illustrates a related strategy for creating sulfur-linked dimeric structures. nih.gov Another approach involves using a bifunctional linker, such as an α,ω-dihaloalkane, to connect two pyrimidine thiol units, forming a bridge between the heterocycles. nih.gov For example, the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with α,ω-dibromoalkanes serves as a model for creating such linked conjugates. nih.gov These strategies allow for the construction of larger, more complex molecules where two heterocyclic systems are tethered through a flexible or rigid sulfur-containing linker.

Carbon-Hydrogen (C-H) Functionalization Approaches

Direct functionalization of C-H bonds is an increasingly powerful tool in organic synthesis, offering a more atom-economical route to complex molecules by avoiding pre-functionalization steps. mdpi.comnoelresearchgroup.com For 5-methylpyrimidine-2-thiol (B1308683), C-H bonds on both the pyrimidine ring and the C5-methyl group are potential targets for such transformations.

Achieving site-selective C-H functionalization is a significant challenge due to the ubiquity and general inertness of C-H bonds. mdpi.comnih.gov Recent methodologies have been developed for the highly selective chlorination of C(sp³)–H bonds, which could be applied to the 5-methyl group of the pyrimidine ring. nih.gov One such method employs a combination of an azidoiodinane and a copper(II) chloride complex, which allows for the chlorination of tertiary and benzylic C-H bonds with high functional group tolerance under mild conditions. nih.gov The resulting chlorinated methyl group can then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Another strategy involves the use of reagents like Selectfluor in combination with a chloride source such as LiCl to achieve regioselective chlorination of heterocyclic compounds like 2-aminopyridines and 2-aminodiazines, a reaction that proceeds via a radical process. rsc.org This approach could potentially be adapted for the selective chlorination of the pyrimidine ring itself.

Metal-Catalyzed Coupling Reactions for Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.comresearchgate.net These methods can be applied to derivatives of 5-methylpyrimidine-2-thiol to introduce aryl, alkyl, or other functional groups.

The thiol group itself can be utilized in desulfurative cross-coupling reactions. For instance, nickel-photoredox catalysis enables the coupling of thiol derivatives with aryl bromides to form C-C bonds under mild conditions. researchgate.net This process allows for the direct conversion of the C-S bond into a C-C bond, providing access to unsymmetrical diarylmethane-type structures. researchgate.net

Alternatively, the pyrimidine ring can be halogenated and subsequently used in classic cross-coupling reactions. Furthermore, directed C-H activation, often catalyzed by transition metals like rhodium or palladium, allows for the functionalization of specific C-H bonds on the pyrimidine ring. rsc.orgnih.gov In such reactions, a directing group guides the metal catalyst to a specific C-H bond, enabling its cleavage and subsequent coupling with a reaction partner. nih.gov Various palladium- and copper-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are widely employed to build molecular complexity on heterocyclic scaffolds. mdpi.comresearchgate.net

| Reaction Type | Catalyst System | Coupling Partners | Bond Formed | Reference |

|---|---|---|---|---|

| Desulfurative Cross-Coupling | Nickel/Photoredox Catalyst (e.g., 4-CzIPN) | Thiol derivative, Aryl bromide | C(sp²)-C(sp³) | researchgate.net |

| Negishi Coupling | Palladium or Nickel | Organozinc reagent, (Hetero)aryl halide | C(sp²)-C(sp²) | nih.gov |

| Directed C-H Annulation | Rhodium(III) | N-methoxybenzamide, Iodonium ylide | C-C, C-N | nih.gov |

| Suzuki Coupling | Palladium Complexes | Aryl boronic acid, Aryl halide | C(sp²)-C(sp²) | mdpi.com |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne, Aryl halide | C(sp²)-C(sp) | researchgate.net |

Nickel-Catalyzed Arylation of Glycosyl Thiols and Pyrimidine Analogs

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. In the context of thiol derivatization, nickel-catalyzed C-S cross-coupling reactions provide an efficient means to form aryl thioethers. While direct studies on the nickel-catalyzed arylation of 5-Methylpyrimidine-2-thiol hydrochloride are not extensively documented in publicly available literature, the principles can be inferred from reactions with analogous compounds like thiophenols.

A notable advancement in this area is the development of nickel-catalyzed cross-coupling of thiophenols with arylboronic acids for the synthesis of diarylsulfides at room temperature. rsc.org A typical catalytic system involves NiCl2 as the nickel source and 2,2′-bipyridine as the ligand. rsc.org This approach is lauded for its mild reaction conditions and avoidance of more expensive transition metals. rsc.org The general reaction scheme involves the activation of the arylboronic acid by the nickel catalyst, followed by coupling with the thiol.

For glycosyl thiols, electrochemical nickel-catalyzed cross-coupling with preactivated phenols and ketones has been reported, offering a mild method for the synthesis of S-glycosides. This technique highlights the potential for nickel catalysis in forming C-S bonds with complex and sensitive substrates.

Although specific examples with this compound are scarce, the existing literature on nickel-catalyzed C-S bond formation provides a strong foundation for its application in the arylation of this pyrimidine analog. The reaction would likely proceed by the formation of a nickel-thiolate species, which then undergoes cross-coupling with an aryl halide or its equivalent.

Table 1: Representative Conditions for Nickel-Catalyzed C-S Cross-Coupling of Thiols

| Catalyst System | Thiol Substrate | Aryl Partner | Base | Solvent | Temperature | Yield (%) |

| NiCl₂ / 2,2′-bipyridine | Thiophenols | Arylboronic acids | K₂CO₃ | Toluene/H₂O | Room Temp. | 72-93 rsc.org |

This table is illustrative and based on reactions with analogous thiols. Specific conditions for this compound may vary.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The C-S cross-coupling of thiols with aryl halides, in particular, has been a subject of intense research.

The primary challenge in palladium-catalyzed C-S coupling is the propensity of thiols and thiolates to deactivate the catalyst by forming stable palladium-thiolate complexes. nih.gov To overcome this, specialized ligand systems have been developed. Research has shown that catalysts supported by chelating, bisphosphine ligands were initially favored to prevent displacement by the thiol. nih.gov However, more recent studies have demonstrated that monophosphine ligands can lead to more effective catalysis, allowing for reactions to proceed at lower temperatures and with soluble bases. nih.gov

A general and highly effective catalyst system for the palladium-catalyzed coupling of aryl halides with thiols utilizes the CyPF-t-Bu ligand. organic-chemistry.org This system has demonstrated remarkable turnover numbers and a broad tolerance for various functional groups. organic-chemistry.org

For this compound, a palladium-catalyzed cross-coupling reaction with an aryl halide would be expected to proceed via the initial formation of a palladium(0) complex, which then undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the deprotonated pyrimidine thiol and reductive elimination would yield the desired 2-(arylthio)-5-methylpyrimidine product and regenerate the palladium(0) catalyst.

Table 2: Example of a Palladium-Catalyzed C-S Cross-Coupling System

| Palladium Precursor | Ligand | Thiol | Aryl Halide | Base | Solvent | Temperature |

| Pd₂(dba)₃ | CyPF-t-Bu | Various thiols | Aryl bromides/chlorides/triflates | NaOtBu | Toluene | 100 °C organic-chemistry.org |

This table represents a general system; specific optimization would be required for this compound.

The synthesis of various 2-thiopyrimidine derivatives has been reported, often involving the condensation of a thiopyrimidine with a suitable electrophile, which underscores the nucleophilic character of the thiol group that is exploited in these cross-coupling reactions. nih.govresearchgate.netscirp.org

Regioselective Functionalization of the Pyrimidine Ring

Beyond the versatile thiol group, the pyrimidine ring of this compound itself offers multiple sites for functionalization. The electronic nature of the pyrimidine ring, with its electron-withdrawing nitrogen atoms, makes it susceptible to nucleophilic attack, particularly at the C4 and C6 positions, especially if leaving groups are present at these positions. Conversely, the C5 position can be targeted for electrophilic substitution or metal-catalyzed C-H functionalization.

In the case of 2,4-dihalopyrimidines, palladium-catalyzed C-S cross-coupling has been shown to be highly regioselective for the C2 position, with competing C4-selective nucleophilic aromatic substitution being a potential side reaction. figshare.com This highlights the nuanced reactivity of the pyrimidine core and the importance of catalyst and reaction condition selection to control regioselectivity.

For 5-Methylpyrimidine-2-thiol, the existing methyl group at the C5 position will influence the regioselectivity of further functionalization. Directing group strategies or specific catalytic systems would be necessary to achieve selective modification at the C4 or C6 positions. The nitrogen atoms of the pyrimidine ring can also be subject to alkylation, although the thione-thiol tautomerism can complicate the reaction outcomes. Control over N1 versus N3 functionalization would depend on the reaction conditions and the nature of the electrophile.

While specific studies on the comprehensive regioselective functionalization of the pyrimidine ring of this compound are not widely reported, the principles of pyrimidine chemistry suggest that a range of derivatizations are possible, offering a rich field for further research and application.

Coordination Chemistry and Ligand Properties of Pyrimidine 2 Thiolates

Ligand Design Principles for Pyrimidine (B1678525) Thiolates

Pyrimidine-2-thiolates are classified as soft Lewis bases, which means they coordinate most effectively with metals that are soft Lewis acids. wikipedia.org The design of ligands based on the pyrimidine-2-thiolate scaffold is guided by several key principles that influence the structure and reactivity of the resulting metal complexes. The inherent electronic properties of the pyrimidine ring, combined with the nucleophilicity of the thiolate group, form the foundation of their coordinating ability.

The pyrimidine ring itself is an electron-deficient heterocycle due to the presence of two nitrogen atoms, which influences its electronic interaction with metal centers. nih.gov The thiol group can exist in tautomeric equilibrium with the thione form, but upon coordination, it typically deprotonates to form a thiolate anion (RS⁻). This thiolate is a pi-donor ligand, a property that can influence the electron density at the metal center and the stability of different oxidation states. wikipedia.org

A critical aspect of ligand design is the strategic placement of substituents on the pyrimidine ring. These modifications can tune the ligand's properties in two primary ways:

Steric Effects : The introduction of bulky groups, such as methyl groups on the pyrimidine ring, can create steric hindrance. This can influence the nuclearity of the resulting complexes, for instance, favoring the formation of mononuclear over dinuclear structures by preventing the close approach required for bridging ligands. researchgate.net The steric demand of substituents can also prevent certain reactions, such as the intramolecular nucleophilic attack on a co-ligand. acs.orgresearchgate.net

Electronic Effects : Electron-donating or electron-withdrawing substituents can alter the electron density on the donor atoms (N and S), thereby modifying the ligand's nucleophilicity and the strength of the resulting metal-ligand bonds. acs.orgresearchgate.net For example, introducing an electron-withdrawing nitro group can render the nitrogen donor less nucleophilic. acs.orgresearchgate.net

These design principles allow for the predictable stabilization of metal complexes with varied structures and reactivities, making pyrimidine thiolates versatile building blocks in coordination chemistry. acs.orgresearchgate.netnih.gov

Coordination Modes of Pyrimidine-2-thiolate Ligands (N,S-Donors)

Pyrimidine-2-thiolate ligands are known to exhibit a wide range of coordination modes, a versatility that contributes significantly to their importance in inorganic chemistry. researchgate.net As ambidentate N,S-donor ligands, they can bind to metal centers in several distinct ways, leading to diverse structural motifs.

The most common coordination modes include:

Monodentate S-coordination : The ligand binds to a single metal center exclusively through the sulfur atom. cdnsciencepub.comrsc.org This is often observed in complexes where other bulky ligands are present or when the metal center's coordination sphere is already crowded. rsc.org

Bidentate N,S-chelation : The ligand coordinates to a single metal center through both a ring nitrogen atom and the exocyclic sulfur atom, forming a stable chelate ring. rsc.orgmdpi.com This is a prevalent bonding mode that leads to the formation of mononuclear complexes. researchgate.net

Bridging Coordination : The thiolate ligand can bridge two or more metal centers. The sulfur atom, with its multiple lone pairs, can act as a μ2 or μ3 bridge. wikipedia.orgxmu.edu.cn In many dinuclear complexes, four pyrimidine-2-thiolate ligands bridge two metal atoms, with each ligand binding to one metal through nitrogen and the other through sulfur. researchgate.net

The flexibility in coordination allows pyrimidine-2-thiolates to facilitate the formation of simple mononuclear species, complex dinuclear "lantern-shaped" structures, and extended coordination polymers. researchgate.netresearchgate.netnih.gov The specific mode adopted depends on factors such as the nature of the metal ion, the steric and electronic properties of the ligand, the reaction conditions, and the presence of other co-ligands. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyrimidine-2-thiolate ligands is commonly achieved through salt metathesis reactions, where an alkali metal salt of the thiolate reacts with a metal halide. wikipedia.org Alternatively, direct reaction of the protonated thiol ligand with a metal precursor, often in the presence of a base to facilitate deprotonation, is widely used. researchgate.net

A significant body of research has focused on the coordination of pyrimidine-2-thiolates to platinum. Reactions involving potassium tetrachloroplatinate(II) (K₂[PtCl₄]) and various pyrimidine-2-thiols have yielded a range of structurally characterized mono- and dinuclear complexes. researchgate.net

For example, the reaction of K₂[PtCl₄] with the parent pyrimidine-2-thiol (B7767146) (pymSH) leads primarily to the dinuclear Pt(III) complex cis-[Pt₂Cl₂(pymS)₄]. researchgate.net By adding a base like sodium methoxide (B1231860) to the reaction, the Pt(II) complex cis-[Pt₂(pymS)₄] can be prepared. researchgate.net

The introduction of methyl substituents on the ligand influences the reaction outcome. The reaction with 4-methylpyrimidine-2-thiol (B7807327) hydrochloride gives a mixture of the dinuclear complex [Pt₂Cl₂(4-mpymS)₄] and the mononuclear trans-[Pt(4-mpymS)₂]. researchgate.net In contrast, using the more sterically hindered 4,6-dimethylpyrimidine-2-thiol (B7761162) yields only the mononuclear complex trans-[Pt(4,6-dmpymS)₂], demonstrating how steric factors can favor mononuclear species. researchgate.net Oxidation of the Pt(II) mononuclear complex trans-[Pt(4-mpymS)₂] with Ce(IV) affords the octahedral Pt(IV) complex trans-[PtCl₂(4-mpymS)₂]. researchgate.net

| Ligand | Complex Formula | Platinum Oxidation State | Nuclearity |

|---|---|---|---|

| pyrimidine-2-thiol (pymSH) | cis-[Pt₂Cl₂(pymS)₄] | +3 | Dinuclear |

| pyrimidine-2-thiol (pymSH) | cis-[Pt₂(pymS)₄] | +2 | Dinuclear |

| 4-methylpyrimidine-2-thiol (4-mpymSH) | [Pt₂Cl₂(4-mpymS)₄] | +3 | Dinuclear |

| 4-methylpyrimidine-2-thiol (4-mpymSH) | trans-[Pt(4-mpymS)₂] | +2 | Mononuclear |

| 4-methylpyrimidine-2-thiol (4-mpymSH) | trans-[PtCl₂(4-mpymS)₂] | +4 | Mononuclear |

| 4,6-dimethylpyrimidine-2-thiol (4,6-dmpymSH) | trans-[Pt(4,6-dmpymS)₂] | +2 | Mononuclear |

The formation of a coordinate bond between a soft metal ion like Pt(II) and the soft sulfur donor of the thiolate is a favorable interaction based on Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org This metal-sulfur bond is a key feature of these complexes. cdnsciencepub.com

In many mononuclear and some polynuclear structures, the ligand acts as a bidentate N,S-donor, forming a stable chelate ring with the metal center. mdpi.comnih.gov The formation of these heterocyclic rings, which can be five- or six-membered depending on the ligand, is a significant driving force in the assembly of these complexes. mdpi.comnih.gov In the dinuclear platinum complexes, four bridging pyrimidine-2-thiolate ligands create a stable "lantern-shaped" structure where each ligand forms a bond to one platinum atom via a nitrogen and to the second platinum atom via the sulfur. researchgate.net This arrangement results in a cis-planar array of two sulfur and two nitrogen atoms around each platinum core. researchgate.net

The coordination number and geometry of metal complexes containing pyrimidine-2-thiolate ligands are diverse and depend on the metal ion, its oxidation state, and the stoichiometry of the ligands.

Coordination Number 4 : This is common for d⁸ metal ions like Pt(II) and Pd(II), which typically adopt a square planar geometry. nih.gov The mononuclear complexes trans-[Pt(4-mpymS)₂] and trans-[Pt(4,6-dmpymS)₂] are examples where the platinum(II) center is four-coordinate with a square planar arrangement of two nitrogen and two sulfur atoms. researchgate.net Zinc(II), a d¹⁰ ion, can form four-coordinate complexes with a distorted tetrahedral geometry, as seen in a coordination polymer with a related oxadiazole-2-thiolate ligand. nih.gov

Coordination Number 6 : This is typical for Pt(IV) and Fe(II). The Pt(IV) complex trans-[PtCl₂(4-mpymS)₂] features an octahedral coordination geometry around the metal center. researchgate.net Similarly, the iron(II) coordination polymer [Fe(Py2th)₂]n shows iron in a distorted octahedral environment, coordinated to three sulfur and three nitrogen donors from different ligands. researchgate.net

Dinuclear Geometries : In the widely studied dinuclear platinum complexes, each metal center is part of a more complex structure. In the Pt(III) dimers like cis-[Pt₂Cl₂(pymS)₄], each platinum atom is coordinated by two nitrogen and two sulfur atoms from the bridging ligands in a square planar fashion, with a chlorine atom in the axial position, creating a distorted square-pyramidal geometry for each metal center. researchgate.net These two units are linked by a Pt-Pt bond. nih.gov

| Metal Ion | Complex Example | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| Pt(II) | trans-[Pt(4-mpymS)₂] | 4 | Square Planar | researchgate.net |

| Pt(IV) | trans-[PtCl₂(4-mpymS)₂] | 6 | Octahedral | researchgate.net |

| Pt(III) (in dimer) | cis-[Pt₂Cl₂(pymS)₄] | 5 (per Pt atom) | Distorted Square Pyramidal | researchgate.net |

| Fe(II) | [Fe(Py2th)₂]n | 6 | Distorted Octahedral | researchgate.net |

| Zn(II) | [Zn(C₈H₅N₂OS)₂]n | 4 | Distorted Tetrahedral | nih.gov |

Electronic and Redox Properties of Coordination Compounds

The electronic properties of pyrimidine-2-thiolate complexes are of significant interest, particularly their redox behavior. The ability of both the metal center and the ligand to participate in electron transfer processes gives rise to accessible and often reversible redox couples.

The dinuclear platinum(III) complexes of pyrimidine-2-thiolate, such as cis-[Pt₂Cl₂(pymS)₄], exhibit quasi-reversible cyclic voltammograms. researchgate.net This electrochemical behavior corresponds to the two-electron redox process involving the Pt(III)-Pt(III) dimer and its corresponding Pt(II)-Pt(II) form. researchgate.net This indicates that the dinuclear framework is stable across different oxidation states.

Supramolecular Assembly Driven by Pyrimidine Thiol Ligands

Pyrimidine thiol ligands, such as 5-Methylpyrimidine-2-thiolate, are highly effective building blocks in supramolecular chemistry and crystal engineering. Beyond their primary coordination to metal centers through nitrogen and sulfur atoms, these ligands possess additional functional sites that engage in a variety of non-covalent interactions. These secondary interactions, including hydrogen bonding and π-π stacking, guide the self-assembly of individual metal complexes into well-defined, higher-order supramolecular architectures like chains, layers, and three-dimensional networks. rsc.orgdntb.gov.ua The directionality and predictability of these weak interactions allow for the rational design of functional materials with specific structural and physical properties. researchgate.net

Hydrogen Bonding

A primary driver of supramolecular assembly in pyrimidine thiolate complexes is hydrogen bonding. The pyrimidine ring contains a nitrogen atom that is often not involved in direct coordination to the primary metal center. This uncoordinated nitrogen atom is a potent hydrogen bond acceptor, enabling the formation of predictable and robust intermolecular connections. nih.gov

Pyrimidine-Pyrimidine Interactions: Analogous to base pairing in nucleic acids, the uncoordinated nitrogen atoms of pyrimidine thiol ligands can form hydrogen bonds with hydrogen bond donors in adjacent molecules. In complexes containing ligands like 2-aminopyrimidines, this interaction frequently leads to the formation of a specific dimeric hydrogen-bonding pattern known as the R²₂(8) motif. bldpharm.com This motif creates a stable, eight-membered ring structure that effectively links individual complex units. Similar interactions are anticipated for 5-methylpyrimidine-2-thiolate ligands, directing their assembly into predictable patterns.

Thiolate Sulfur as a Hydrogen Bond Acceptor: The coordinated thiolate sulfur atom can also participate in hydrogen bonding, acting as a weak acceptor. Studies on model zinc-thiolate complexes, designed to mimic the active sites of metalloproteins, have shown that a single hydrogen bond from an amide N-H group to a coordinated thiolate sulfur (N-H···S) can be established. nih.gov While weaker than conventional hydrogen bonds, these interactions are significant enough to influence molecular conformation and control the reactivity and specificity of the thiolate group. nih.gov

π-π Stacking Interactions

The aromatic nature of the pyrimidine ring is crucial for the formation of π-π stacking interactions. These interactions occur when the electron-rich π-systems of adjacent pyrimidine rings overlap, contributing significantly to the stabilization of the resulting supramolecular structure. researchgate.net This type of interaction is a key factor in the formation of lamellar, or layered, coordination polymers from pyrimidine-2-thiolate ligands. rsc.org

The interplay between hydrogen bonding and π-π stacking allows for the construction of complex and diverse supramolecular architectures from simple pyrimidine thiol building blocks.

Table 1: Examples of Non-Covalent Interactions in Pyrimidine Thiolate and Related Supramolecular Assemblies

| Compound/System | Interaction Type | Key Atoms Involved | Distance/Geometry | Significance | Reference(s) |

| Iron(II) Pyrimidine-2-thiolate | π-π Stacking | Pyrimidine Ring Centroids | Inter-planar distance typical for π-stacking | Formation of 2D layered coordination polymer | rsc.orgnih.gov |

| Dimethyldi(pyrimidine-2-thiolato)tin(IV) | π-π Stacking | Pyrimidine Rings | Not specified | Major structure-directing force in the crystal | nih.gov |

| Model Zinc-Thiolate Complexes | Hydrogen Bonding | Amide N-H and Coordinated S | Not specified | Demonstrates S atom as a H-bond acceptor; controls reactivity | nih.gov |

| Co(II) with 2-Amino-4,6-dimethoxypyrimidine | Hydrogen Bonding | Pyrimidine N···H-N (Amino) | Not specified | Formation of R²₂(8) "base-pair" motif linking complexes | bldpharm.com |

| General π-π Stacking in Coordination Polymers | π-π Stacking | Aromatic Ring Centroids | Centroid-Centroid: 3.465 - 3.784 Å | General range for stabilizing supramolecular frameworks |

Applications in Advanced Materials Science and Engineering

Role as Precursors for Functional Organic Materials

The molecular architecture of 5-methylpyrimidine-2-thiol (B1308683) allows it to act as a versatile precursor, or building block, for the synthesis of more complex functional organic materials. The presence of both a sulfur donor atom and nitrogen atoms within the pyrimidine (B1678525) ring enables it to function as a ligand, readily coordinating with metal ions to form coordination complexes and polymers with diverse topologies and properties. tandfonline.com

Research has demonstrated that pyrimidine-2-thiolate and its derivatives can be used to construct coordination polymers with varied structural motifs. For instance, a study on 4-methyl-pyrimidine-2-thione (a tautomer of the thiol form) showed its ability to form a one-dimensional polymeric single chain with lead(II) ions under solvothermal conditions. daneshyari.com In this structure, the ligand coordinates to the metal centers through both its sulfur and nitrogen atoms. The inclusion of the methyl group on the pyrimidine ring was found to influence the final structural arrangement without altering the fundamental coordination mode of the ligand. daneshyari.com

Similarly, other substituted pyrimidine thiols, such as 4,6-diamino-2-pyrimidinethiol, have been successfully employed to synthesize highly stable, heterogeneous silver coordination polymers. nih.gov These materials can exhibit significant catalytic activity, demonstrating how the pyrimidine-thiol precursor is transformed into a functional material. The ability to form such extended networks is crucial for developing materials with applications in catalysis, sensing, and gas storage. The reaction of 4,6-dimethyl-pyrimidinethiolate with a rhodium precursor to yield [Rh(Me2-pymt)(CO)2] further illustrates the role of these compounds as ligands in creating discrete organometallic complexes with unique electronic and structural properties. csic.es These examples underscore the importance of 5-methylpyrimidine-2-thiol and related compounds as foundational units for engineering sophisticated functional materials.

Surface Chemistry and Adsorption Studies

The interaction of 5-methylpyrimidine-2-thiol hydrochloride with various surfaces is a critical aspect of its application in materials science, particularly in surface modification, corrosion inhibition, and the development of sensors. The thiol group provides a strong anchor to metal surfaces, while the pyrimidine ring offers opportunities for further functionalization and influences the packing and orientation of the adsorbed layer.

The adsorption of thiol-containing molecules on metal surfaces can occur through two primary mechanisms: physisorption and chemisorption. mdpi.com Physisorption involves weaker electrostatic interactions, such as van der Waals forces or the attraction between a charged surface and a protonated molecule. In acidic environments, the nitrogen atoms of the pyrimidine ring can become protonated, allowing the molecule to adsorb onto a negatively charged metal surface via electrostatic attraction. mdpi.com

More significantly, the thiol group facilitates strong chemisorption, where a covalent bond is formed between the sulfur atom and the metal surface. mdpi.com This is a well-documented phenomenon for thiols on noble metals like gold and silver, as well as on copper and its alloys. mdpi.comnih.gov Quantum mechanical studies on the adsorption of alkanethiols on copper have confirmed a significant charge transfer from the metal to the adsorbate, resulting in a strongly bound anionic thiolate species on the surface. researchgate.net This process involves the deprotonation of the thiol (S-H) group to form a thiolate (S⁻), which then forms a robust metal-sulfur (M-S) bond. researchgate.net

Studies using surface-enhanced Raman spectroscopy (SERS) have provided insights into the interaction of pyrimidine bases with silver surfaces, showing that they tend to interact in their deprotonated forms. acs.org For 5-methylpyrimidine-2-thiol, this suggests that upon approaching a metal surface, it likely loses the proton from the thiol group to form a 5-methylpyrimidine-2-thiolate anion that binds directly to the metal. This strong covalent linkage is fundamental to the formation of stable, self-assembled monolayers and is a key factor in applications like corrosion inhibition, where the adsorbed layer acts as a protective barrier. researchgate.net

Table 1: Summary of Adsorption Interactions of Pyrimidine Thiol Derivatives on Metal Surfaces

| Interaction Type | Description | Relevant Functional Groups | Governing Forces | References |

|---|---|---|---|---|

| Chemisorption | Formation of a direct covalent bond between the molecule and the metal surface. Involves deprotonation of the thiol group. | Thiol (-SH) | Covalent Metal-Sulfur (M-S) bonding, Charge Transfer | mdpi.comnih.govresearchgate.net |

| Physisorption | Weaker, non-covalent adsorption based on electrostatic attraction. Can occur when the pyrimidine ring is protonated in acidic media. | Pyrimidine Ring (Nitrogen atoms) | Electrostatic Attraction, Van der Waals Forces | mdpi.com |

The strong affinity of sulfur for noble metals makes 5-methylpyrimidine-2-thiol an excellent candidate for use as a capping or stabilizing agent in the synthesis of metal nanoparticles. nih.gov Capping agents are crucial in nanoparticle fabrication as they control the particle's growth, prevent aggregation, and confer stability to the colloidal suspension. nih.govsci-hub.se

During the synthesis of nanoparticles, such as those made of gold or silver, the thiol group of 5-methylpyrimidine-2-thiol can covalently bind to the surface of the nascent particles. nih.gov This process, often referred to as direct conjugation, forms a protective monolayer that sterically and electrostatically stabilizes the nanoparticles. nih.govfrontiersin.org The resulting thiol-protected nanoparticles exhibit excellent stability and can be stored for extended periods without significant agglomeration. nih.govnih.gov

The pyrimidine ring component of the molecule also plays a role. It can influence the surface properties of the nanoparticle, such as its hydrophilicity or hydrophobicity, and provides a scaffold for further functionalization. The choice of capping agent can also influence the final size and shape of the nanoparticles, which in turn dictates their unique optical and electronic properties, such as the surface plasmon resonance (SPR) of gold and silver nanoparticles. nih.govsci-hub.se While many different thiol compounds have been used for this purpose, the fundamental principle of forming a strong Au-S or Ag-S bond remains the same, making 5-methylpyrimidine-2-thiol a suitable ligand for creating stable and functional nanomaterials for applications in sensing, catalysis, and biomedicine. frontiersin.orgnih.gov

Integration into Catalytic Systems

The integration of 5-methylpyrimidine-2-thiolate into metal complexes is a promising strategy for the development of advanced catalytic systems. The electronic properties of the pyrimidine ring, combined with the strong donor character of the thiolate group, allow for the fine-tuning of the metal center's reactivity. These ligands can support catalysts for a range of transformations, functioning in both homogeneous and heterogeneous environments.

Pyrimidine thiolate ligands have proven effective in the design of molecular oxidation catalysts. Specifically, dioxidomolybdenum(VI) complexes featuring pyrimidine-2-thiolate ligands have been synthesized and studied for their reactivity in oxygen atom transfer (OAT) reactions. nih.govacs.org OAT is a fundamental step in many biological and industrial oxidation processes.

In one study, a molybdenum complex with pyrimidine-2-thiolate, [MoO₂(PymS)₂], was compared to analogous complexes with pyridine-2-thiolate (B1254107) ligands. nih.govacs.org Kinetic studies revealed that the OAT reaction from the molybdenum center to triphenylphosphine (B44618) (PPh₃) was five times faster for the pyrimidine-2-thiolate system than for the corresponding pyridine-based systems. nih.govacs.org This enhanced reactivity was attributed to the electron-deficient nature of the pyrimidine ligand, which influences the electronic structure of the metal center and lowers the activation energy for the OAT process. nih.govacs.org These findings highlight how the specific choice of the heterocyclic ring (pyrimidine vs. pyridine) is a critical design element for tuning catalytic activity. The complexes were shown to be effective catalysts in OAT reactions using dimethyl sulfoxide (B87167) (Me₂SO) as the oxygen donor and PPh₃ as the oxygen acceptor. nih.govacs.org

Table 2: Comparison of Catalytic Activity in Molybdenum(VI) Complexes for Oxygen Atom Transfer (OAT)

| Complex | Ligand | Key Finding in Catalytic OAT | References |

|---|---|---|---|

| [MoO₂(PymS)₂] | Pyrimidine-2-thiolate | Highly efficient catalyst. OAT to PPh₃ is 5x faster than pyridine-based analogues. | nih.govacs.org |

| [MoO₂(PyS)₂] | Pyridine-2-thiolate | Moderately active catalyst. | nih.govacs.org |

| [MoO₂(4-MePyS)₂] | 4-Methylpyridine-2-thiolate | Moderately active catalyst, similar to [MoO₂(PyS)₂]. | nih.govacs.org |

| [MoO₂(6-MePyS)₂] | 6-Methylpyridine-2-thiolate | Efficient catalyst, with activity comparable to the pyrimidine-based complex. | nih.govacs.org |

The versatility of 5-methylpyrimidine-2-thiol allows for its use in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , the ligand is part of a discrete, soluble molecular complex that acts as the catalyst. The molybdenum nih.govacs.org and rhodium csic.es complexes mentioned previously are prime examples. These systems operate in the same phase as the reactants, often allowing for high activity and selectivity under mild conditions. Gold complexes with similar pyridine-based SNS ligands have also been shown to be highly efficient homogeneous catalysts for reduction reactions in water. The solubility and discrete nature of these complexes allow for detailed mechanistic studies to understand and optimize the catalytic cycle.

For heterogeneous catalysis , the catalytic species is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. This offers significant practical advantages, such as easy separation of the catalyst from the product mixture and the potential for catalyst recycling. nih.govnih.gov 5-Methylpyrimidine-2-thiol can be incorporated into heterogeneous catalysts in several ways. One approach is the synthesis of coordination polymers where the pyrimidine thiolate ligand links metal centers into an extended, insoluble network. A silver coordination polymer based on a pyrimidine thiol derivative was shown to be a highly efficient and stable heterogeneous catalyst for the multicomponent Hantzsch synthesis of polyhydroquinolines. nih.gov Another strategy involves modifying the surface of a solid support. For example, thiols have been used to modify the surface of heterogeneous nickel catalysts, which not only prevents deactivation but can also induce novel reaction mechanisms to improve selectivity. nih.gov These examples show that the compound is a valuable synthon for creating robust, recyclable catalysts for sustainable chemical processes.

Advanced Spectroscopic Characterization Techniques for 5 Methylpyrimidine 2 Thiol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-Methylpyrimidine-2-thiol (B1308683) hydrochloride. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while signal multiplicity in ¹H NMR reveals proton-proton coupling.

In the ¹H NMR spectrum, the methyl group protons (-CH₃) at the C5 position are expected to appear as a singlet in the upfield region, typically around δ 2.1-2.5 ppm. The two protons on the pyrimidine (B1678525) ring (H4 and H6) would likely appear as a singlet or a very closely coupled system in the aromatic region (δ 7.0-8.5 ppm), depending on the solvent and the protonation state. Due to the tautomeric nature of the 2-thiol group, which can exist in equilibrium with its 2-thione form, the N-H and S-H protons can be observed as broad singlets, often in the downfield region (δ > 10 ppm), and their signals may be exchangeable with deuterium (B1214612) when D₂O is added.

The ¹³C NMR spectrum provides complementary information. The carbon of the methyl group is expected at the high-field end of the spectrum (δ 15-25 ppm). The pyrimidine ring carbons would resonate in the range of δ 120-160 ppm. The C2 carbon, bonded to both sulfur and two nitrogen atoms, is anticipated to be significantly deshielded, appearing far downfield, potentially in the range of δ 170-185 ppm, characteristic of a thione C=S carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methylpyrimidine-2-thiol Hydrochloride

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 5-CH₃ | ~2.3 | ~18 |

| C4-H, C6-H | ~8.0 | ~140 |

| C2 | - | ~178 |

| C4, C6 | ~8.0 | ~140 |

| C5 | - | ~125 |

| N-H / S-H | >12 (broad) | - |

Note: Values are estimations based on related pyrimidine and thiol structures and are solvent-dependent.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of ¹H and ¹³C signals and for establishing the connectivity of the molecular backbone.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. nih.gov This technique would unambiguously link the proton signal of the methyl group to its corresponding carbon signal. Similarly, it would show a clear correlation cross-peak between the signals of the ring protons (H4/H6) and their respective carbons (C4/C6), confirming their direct one-bond connection. spectrabase.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). spectrabase.com This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For this compound, key HMBC correlations would be expected between:

The methyl protons (5-CH₃) and the ring carbons C4, C6, and C5.

The ring protons (H4/H6) and the other ring carbons, including the C2 and C5 carbons.

The N-H proton and adjacent carbons (C2, C6 or C2, C4), which would help confirm the site of protonation and the tautomeric form.

Together, these 2D NMR techniques provide a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are complementary and provide a characteristic fingerprint of the compound.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides direct evidence for the presence of specific functional groups. For this compound, the key vibrational bands are associated with the N-H, C-H, C=N, C=C, and C=S bonds. The presence of the hydrochloride salt will influence the N-H stretching region due to protonation.

Key expected absorption bands include a broad absorption in the 3400-2800 cm⁻¹ region, characteristic of N-H stretching vibrations in the protonated pyrimidine ring. The thiol (S-H) stretch, if present, is typically weak and appears around 2600-2500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The fingerprint region (below 1650 cm⁻¹) is complex but highly informative, containing bands for C=N and C=C ring stretching (~1630-1450 cm⁻¹). A strong band corresponding to the C=S (thione) stretching vibration is anticipated around 1610 cm⁻¹, providing evidence for the thione tautomer. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 - 2800 | N-H stretch (protonated ring) | Strong, Broad |

| ~3100 - 3000 | Aromatic C-H stretch | Medium |

| ~2950 - 2850 | Aliphatic C-H stretch (CH₃) | Medium |

| ~2600 - 2500 | S-H stretch | Weak |

| ~1630 - 1550 | C=N ring stretch | Strong |

| ~1550 - 1450 | C=C ring stretch | Medium-Strong |

| ~1610 | C=S stretch (thione) | Strong |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds, making it an excellent complement to FT-IR. The C-S and S-H bonds, which can be difficult to observe definitively in IR, often produce more distinct signals in Raman spectra.

For this compound, the Raman spectrum would be expected to show a characteristic S-H stretching band around 2570 cm⁻¹. researchgate.net The C-S stretching vibration typically appears in the 700-650 cm⁻¹ region and is a key indicator of the thiol functionality. rsc.org The C-S-H bending mode may also be observed around 850 cm⁻¹. rsc.org The pyrimidine ring vibrations will also be present, often showing strong signals due to the polarizability of the aromatic system.

Electronic Spectroscopy

Electronic spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's conjugated system.

The pyrimidine ring, being an aromatic and heterocyclic system containing π electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms, is expected to exhibit characteristic electronic transitions. The spectrum of this compound would likely display strong absorptions corresponding to π→π* transitions of the conjugated pyrimidine ring. Additionally, weaker n→π* transitions, involving the lone pair electrons on the nitrogen and sulfur atoms, are also anticipated. nih.gov Based on similar pyrimidine derivatives, the λmax values for these transitions are generally expected to fall within the 270-340 nm range. nih.govnih.gov The exact position and intensity of these absorption bands are sensitive to the solvent polarity and the pH of the medium.

UV-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Visible spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For this compound, the absorption of UV-visible radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The structure, featuring a pyrimidine ring with a methyl group and a thiol group, gives rise to characteristic electronic transitions.

The primary transitions observed are π → π* and n → π*. shu.ac.uk The pyrimidine ring contains π-electrons in its aromatic system, and the thione group (C=S) also has both π and non-bonding (n) electrons.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically of high energy and result in strong absorption bands. In 5-Methylpyrimidine-2-thiol, these transitions are associated with the conjugated system of the pyrimidine ring.

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur and nitrogen atoms, is promoted to a π* antibonding orbital. uzh.ch These transitions require less energy than π → π* transitions and consequently appear at longer wavelengths, though they are generally of lower intensity. shu.ac.ukyoutube.com

The solvent environment can influence the position of these absorption bands. Increasing solvent polarity often causes a shift to shorter wavelengths (a blue shift) for n → π* transitions due to the stabilization of the non-bonding orbitals through solvation. shu.ac.uk Conversely, π → π* transitions may experience a shift to longer wavelengths (a red shift). shu.ac.uk

Table 1: Expected Electronic Transitions for 5-Methylpyrimidine-2-thiol

| Transition Type | Involved Orbitals | Relative Energy | Expected Intensity |

| π → π | π (bonding) → π (antibonding) | High | High (ε ≈ 1,000-10,000 L mol⁻¹ cm⁻¹) |

| n → π | n (non-bonding) → π (antibonding) | Low | Low (ε ≈ 10-100 L mol⁻¹ cm⁻¹) |

Study of Charge Transfer Complexes

5-Methylpyrimidine-2-thiol can act as an electron donor in the formation of charge-transfer (CT) complexes. These complexes form when the molecule donates electron density to a suitable electron acceptor molecule (such as tetracyanoethylene (B109619) or chloranil), resulting in a new, characteristic absorption band in the UV-Vis spectrum. researchgate.net

The formation of such complexes is driven by the transfer of an electron from the Highest Occupied Molecular Orbital (HOMO) of the donor (5-Methylpyrimidine-2-thiol) to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. nih.gov The thiol group and the nitrogen atoms in the pyrimidine ring are electron-rich centers, making the molecule a good candidate for acting as an n-donor. researchgate.net Spectrophotometric studies of these CT complexes can provide valuable information about the electron-donating properties of the molecule, including its ionization potential. researchgate.net The stability and spectroscopic characteristics of these complexes are influenced by the nature of the electron acceptor and the polarity of the solvent used. researchgate.net

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to separate, identify, and quantify individual components of a sample. For a compound like this compound, GC-MS analysis would provide information on its purity and molecular weight.

The molecule would first be separated from other volatile components on a GC column based on its boiling point and affinity for the stationary phase. Due to the presence of the polar thiol (-SH) group, derivatization may sometimes be employed to increase volatility and thermal stability, although direct analysis is often possible. After elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

Table 2: Predicted Key Fragments in the Mass Spectrum of 5-Methylpyrimidine-2-thiol

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 126 | [M]⁺ | Molecular ion of the free base |

| 93 | [M-SH]⁺ | Loss of a sulfhydryl radical |

| 81 | [C₄H₃N₂]⁺ | Ring fragmentation |

| 69 | [C₃H₃N₂]⁺ | Further ring cleavage |

The validation of a GC-MS method involves assessing parameters such as specificity, linearity, accuracy, and precision to ensure reliable and reproducible results for quality control purposes. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of compounds by providing highly accurate mass measurements. nih.gov Unlike standard mass spectrometry, which measures nominal mass, HRMS can determine the mass of an ion with an error of less than 5 parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of the molecule and its fragments. mdpi.com

For 5-Methylpyrimidine-2-thiol (free base, C₅H₆N₂S), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of the compound in complex mixtures or for elucidating the structure of unknown impurities. mdpi.com The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, ensures that ions with very similar masses are detected as distinct signals. mdpi.com

Table 3: High-Resolution Mass Data for 5-Methylpyrimidine-2-thiol

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ (Protonated Molecule) | C₅H₇N₂S⁺ | 127.03244 |

| [M+Na]⁺ (Sodium Adduct) | C₅H₆N₂SNa⁺ | 149.01439 |

Surface-Sensitive Spectroscopic Methods

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of the elements within the top few nanometers of a material's surface. When analyzing this compound, particularly if it is adsorbed onto a surface or in a solid state, XPS provides detailed information about the core-level electrons of its constituent atoms (C, N, S, Cl).